Glutaric acid

Catalog No.
S8050995
CAS No.
68937-69-9
M.F
C5H8O4
C5H8O4
COOH(CH2)3COOH
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaric acid

CAS Number

68937-69-9

Product Name

Glutaric acid

IUPAC Name

pentanedioic acid

Molecular Formula

C5H8O4
C5H8O4
COOH(CH2)3COOH

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)

InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N

SMILES

C(CC(=O)O)CC(=O)O

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER
SOL IN CONCENTRATED SULFURIC ACID
1600.0 mg/mL
Solubility in water, g/100ml at 20 °C: 63.9

Canonical SMILES

C(CC(=O)O)CC(=O)O

Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.
Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Glutaric acid is a metabolite found in the aging mouse brain.

Glutaric acid, also known as pentanedioic acid, is an organic compound with the molecular formula C5H8O4C_5H_8O_4. It is classified as a dicarboxylic acid, featuring two carboxyl functional groups (-COOH) at each end of a five-carbon linear chain. This structure grants glutaric acid unique properties, including high water solubility (over 50% w/w) compared to related dicarboxylic acids like adipic and succinic acids, which have lower solubility at room temperature .

In biological systems, glutaric acid is an intermediate metabolite produced during amino acid breakdown. However, its specific mechanism of action beyond this role remains unclear. In GA-I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid and other metabolites, causing neurological damage [].

  • Glutaric acid may cause skin and eye irritation upon contact [].
  • No specific data is readily available regarding flammability or reactivity.

Production of Bio-based Chemicals

Traditionally, glutaric acid has been produced through petroleum-based methods. However, scientific research is exploring alternative bio-based production methods. These methods utilize microorganisms like Corynebacterium glutamicum to convert renewable resources like lysine into glutaric acid. This approach is described in a research article published in the National Institutes of Health's National Center for Biotechnology Information [National Institutes of Health (.gov) National Center for Biotechnology Information. Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum. National Institutes of Health (.gov). ]. Bio-based production of glutaric acid is considered more sustainable compared to traditional methods.

Typical of carboxylic acids. It can undergo:

  • Neutralization: Reacting with bases to form salts and water.
  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Hydrogenation can convert glutaric acid into 1,5-pentanediol, a common plasticizer .
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.

The synthesis of glutaric acid can also be achieved through several pathways:

  • Ring-opening of Butyrolactone: Using potassium cyanide to produce a potassium salt that is hydrolyzed to form glutaric acid .
  • Hydrolysis of Dinitrile: From 1,3-dibromopropane reacting with sodium or potassium cyanide .
  • Oxidation of Dihydropyran: This method involves oxidizing dihydropyran to yield glutaric acid .

Glutaric acid plays significant roles in biological systems, particularly in amino acid metabolism. It is involved in the catabolism of lysine and tryptophan. Deficiencies in the enzymes responsible for these metabolic pathways can lead to glutaric aciduria, resulting in harmful accumulations that may cause severe encephalopathy and other neurological disorders .

In addition to its metabolic role, glutaric acid exhibits antimicrobial properties and has been studied for its potential applications in pharmaceuticals .

The synthesis of glutaric acid can be achieved through various methods:

  • Chemical Synthesis:
    • Malonic Ester Synthesis: Involves di-iodomethane reacting with diethyl malonate followed by treatment with a strong base .
    • Oxidation Reactions: Such as the oxidation of 2-cyanocyclopentanone or condensation reactions involving acrylonitrile .
  • Biotechnological Approaches:
    • Recent advances include metabolic engineering techniques to enhance microbial production of glutaric acid from renewable resources. For instance, engineered strains of Escherichia coli have been developed to produce glutaric acid efficiently through optimized fermentation conditions .

Glutaric acid has diverse applications across various industries:

  • Polymer Production: It is used in manufacturing polyamides and polyurethanes due to its ability to modify polymer properties .
  • Plasticizers: Hydrogenation derivatives serve as plasticizers in consumer goods.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity .
  • Food Industry: Used as an acidity regulator and flavoring agent.

Studies on the interaction of glutaric acid with other compounds indicate its ability to form complexes with metals and other organic molecules. Its reactivity profile suggests potential applications in catalysis and materials science. Additionally, research has highlighted its interactions within biological systems, particularly concerning its role in metabolic pathways and potential toxicological effects when accumulated due to metabolic disorders .

Several compounds share structural similarities with glutaric acid, primarily other dicarboxylic acids. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
Succinic AcidC4H6O4C_4H_6O_4Shorter carbon chain; less soluble than glutaric acid
Adipic AcidC6H10O4C_6H_{10}O_4Longer carbon chain; used primarily in nylon production
Maleic AcidC4H4O4C_4H_4O_4Unsaturated dicarboxylic acid; used in resins and coatings
Fumaric AcidC4H4O4C_4H_4O_4Trans-isomer; used in food industry as an acidity regulator

Glutaric acid's unique five-carbon structure contributes to its distinctive properties, such as higher solubility and specific reactivity compared to these similar compounds. Its applications in both industrial processes and biological systems further underscore its significance within the realm of organic chemistry.

Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992)
Dry Powder; Liquid; Liquid, Other Solid
Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline]
Solid
COLOURLESS CRYSTALS.

Color/Form

LARGE, MONOCLINIC PRISMS
COLORLESS CRYSTALS

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

132.04225873 g/mol

Monoisotopic Mass

132.04225873 g/mol

Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992)
200 °C @ 20 MM HG
303.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.424 at 77 °F (NTP, 1992)
1.429 @ 15 °C/4 °C
1.4 g/cm³

Decomposition

302-304 °C

Melting Point

207.5 °F (NTP, 1992)
97.5-98 °C
95.8 °C
98 °C

UNII

H849F7N00B

Related CAS

13521-83-0 (di-hydrochloride salt)
3343-88-2 (mono-hydrochloride salt)

Therapeutic Uses

EXPTL USE: GLUTARIC ACID HAD IN VITRO VIRUCIDAL ACTIVITY AGAINST LARGE NUMBER OF VIRUSES SUCH AS RHINOVIRUS & HERPES.
MEDICATION (VET): GLUTARIC ACID & P-AMINOBENZOIC ACID BLOCKED NET FLUID SECRETION CAUSED BY CHOLERA TOXIN OR THE HEAT-STABLE ENTEROTOXIN OF ESCHERICHIA COLI. THE TISSUE EXAMINED WAS LIGATED JEJUNAL LOOPS IN WEANLING PIGS.
AGENT IN ANIMAL DIABETES & BIOCHEMICAL RESEARCH

Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992)
0.00000288 [mmHg]

Metabolism Metabolites

RAT LIVER MITOCHONDRIA METABOLIZED GLUTARATE VERY SLOWLY COMPARED WITH GLUTARYL-COENZYME A (COA). GLUTARYL-COA DEHYDROGENASE, WHICH CATALYZES THE STOICHIOMETRIC CONVERSION OF GLUTARYL-COA TO 1 MOLE EACH OF CARBON DIOXIDE AND CROTONYL-COA OR ITS INTERMEDIATE METABOLITE, WAS PURIFIED APPROX 44- AND 100-FOLD FROM BOVINE LIVER AND KIDNEY MITOCHONDRIA, RESPECTIVELY. THE KM FOR GLUTARYL-COA WAS 3.3 MUM.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

MANUFACTURED FROM CYCLOPENTANONE BY OXIDATIVE RING FISSION WITH HOT 50% NITRIC ACID IN THE PRESENCE OF VANADIUM CYANIDE. LAB PREPN BY ACID HYDROLYSIS OF TRIMETHYLENE CYANIDE...OR OF METHYLENEDIMALONIC ESTER.
OXIDATION OF CYCLOPENTANONE WITH 50% NITRIC ACID IN THE PRESENCE OF VANADIUM PENTOXIDE OR WITH AIR IN THE PRESENCE OF A CATALYST; BY-PRODUCT IN THE PRODUCTION OF ADIPIC ACID FROM CYCLOHEXANE BY OXIDATION WITH AIR & NITRIC ACID

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
Services
Textiles, apparel, and leather manufacturing
Utilities
Pentanedioic acid: ACTIVE
Carboxylic acids, di-, C4-6: ACTIVE
Carboxylic acids, C6-18 and C5-15-di-: ACTIVE
15,000 CU M/HR OFFGAS CONTAINING 10-15% SULFUR DIOXIDE & 0.5-2 MG H2S/CU M IS SCRUBBED IN 4 SUCCESSIVE PACKED COLUMNS @ 35 °C WITH 40-55 CU M/HR 30% AQ GLUTARIC ACID.
A COMPOSITION FOR NEUTRALIZING OR DESTROYING A SUSCEPTIBLE VIRUS ON INFECTED TISSUE OF A LIVING MAMMAL CONTAINS AN EFFECTIVE CONCN OF GLUTARIC ACID IN PHARMACEUTICAL VEHICLE AS WELL AS PAPER OR CLOTH COATED OR IMPREGNATED WITH THE VIRUCIDE.
GLUTARIC ACID MAY BE AN ESSENTIAL PRECURSOR IN THE BIOSYNTHESIS OF BIOTIN BY A SPECIES OF AGROBACTERIUM.

Analytic Laboratory Methods

AEROSOL PARTICLE ANALYSIS WAS DETERMINED ON GLUTARIC ACID BY MEANS OF MASS SPECTROSCOPY.

Interactions

LITHIUM CHLORIDE (1.15 G) OR LITHIUM CARBAMATE (1.5-4 G) INCREASED THE RENAL EXCRETION OF GLUTARATE IN MANIC DEPRESSIVE PATIENTS. THE EFFECTS OF LITHIUM ARE PROBABLY CAUSED BY DECREASED RENAL TUBULAR RESORPTION.

Dates

Modify: 2023-11-23
Wang et al. Using the pimeloyl-CoA synthetase adenylation fold to synthesize fatty acid thioesters. Nature Chemical Biology, doi: 10.1038/nchembio.2361, published online 17 April 2017
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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